Methyl 2-(4-chloropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-chloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the compound.
Scientific Research Applications
Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloropyrimidin-4-yl)acetate: Another pyrimidine derivative with similar chemical properties.
Methyl 2-(2-chloropyrimidin-5-yl)acetate: A closely related compound with slight structural differences.
Uniqueness
Methyl 2-(4-chloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 2-(4-chloropyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a chlorine atom at the 4-position and an acetate group. This specific substitution pattern influences its reactivity and biological interactions, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator , affecting enzyme activity through binding to active sites. The compound's mechanism can vary based on the context of its application, leading to different biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrimidine derivatives to highlight its unique properties:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 2-(2-chloropyrimidin-4-yl)acetate | Different chlorination pattern | Potentially similar activities |
Methyl 2-(5-chloropyrimidin-4-yl)acetate | Varies in substitution affecting reactivity | Studied for various biological effects |
Methyl 2-(6-chloropyrimidin-4-yl)acetate | Unique substitution influences interactions | Limited data on biological activity |
Case Studies and Research Findings
- In Vivo Studies : In pharmacokinetic studies involving Balb/C mice, compounds similar to this compound were administered at varying doses. These studies provided insights into bioavailability and maximum concentration (C_max), indicating that structural variations can significantly impact pharmacokinetic profiles .
- Structure–Activity Relationship (SAR) : Research has focused on the SAR of pyrimidine derivatives, revealing that electron-withdrawing groups can enhance anti-inflammatory activity. While specific data on this compound are sparse, understanding SAR is crucial for predicting its biological effects .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed varying degrees of inhibition across different isoforms. This information is vital for assessing the compound's potential as a drug candidate, particularly regarding drug-drug interactions .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-(4-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3 |
InChI Key |
GBANKVZPEGIZGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CN=C1Cl |
Origin of Product |
United States |
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